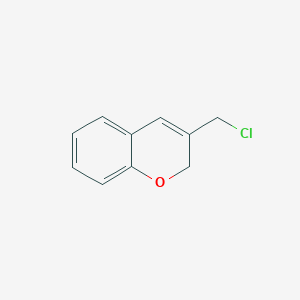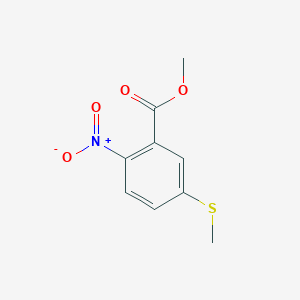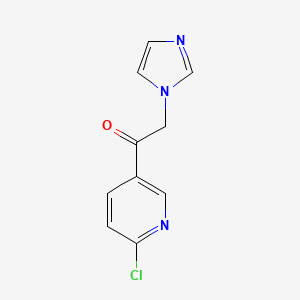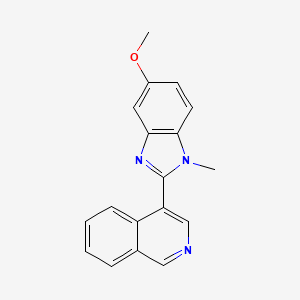
3-(chloromethyl)-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2H-chromene is an organic compound that belongs to the class of chromenes, which are bicyclic structures consisting of a benzene ring fused to a pyran ring. The chloromethyl group attached to the chromene structure makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2H-chromene typically involves the chloromethylation of chromene. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
Blanc Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-2H-chromene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products
Substitution: Formation of substituted chromenes.
Oxidation: Formation of chromene aldehydes or carboxylic acids.
Reduction: Formation of 3-methyl-2H-chromene.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2H-chromene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-2H-chromene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-2H-chromene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-2H-chromene: Contains a hydroxymethyl group instead of a chloromethyl group.
2H-chromene: The parent compound without any substituents.
Uniqueness
3-(Chloromethyl)-2H-chromene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential applications that are distinct from its analogs. The chloromethyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
3-(chloromethyl)-2H-chromene |
InChI |
InChI=1S/C10H9ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7H2 |
InChI-Schlüssel |
HHWYJGKBFFNZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)





![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)


![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

